molecular formula C10H16N2O2 B178503 Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate CAS No. 139308-53-5

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

Cat. No. B178503
M. Wt: 196.25 g/mol
InChI Key: RDYBTTCDGUWPKW-UHFFFAOYSA-N
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Description

Typically, compounds like “Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate” would be organic molecules containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “ethyl” and “tert-butyl” parts refer to the types of organic groups attached to the pyrazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The exact synthesis process would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of such compounds would be determined by the arrangement of the atoms and the types of bonds between them. The pyrazole ring is a key feature of the structure .


Chemical Reactions Analysis

The chemical reactions involving such compounds could vary widely depending on the specific functional groups present in the molecule. For example, ethers can be prepared by the sulfuric-acid-catalyzed reaction of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific molecular structure. For example, tert-butyl compounds are often colorless and flammable .

Scientific Research Applications

Synthesis and Structural Studies

  • One-Pot Synthesis Approach : Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate is utilized in a one-pot synthesis approach to create ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates. This method is significant for drug discovery, offering a convenient route to complex molecular frameworks (Zhai et al., 2013).

  • Structural Assignments and Synthesis Methods : The compound is involved in the synthesis of various pyrazole derivatives, where its structural elements are defined using NOE difference experiments and NMR methods. These insights aid in understanding the chemical nature and potential applications of these compounds (Ashton & Doss, 1993).

Novel Compound Synthesis

  • Synthesis of Halo-substituted Triazines : It is used in synthesizing new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. The creation of these novel compounds expands the scope of pyrazole-based chemistry for potential pharmaceutical and industrial applications (Ivanov et al., 2017).

  • Creation of Spiropiperidine Lactam Inhibitors : The compound plays a critical role in synthesizing spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors. This showcases its importance in developing new medicinal compounds (Huard et al., 2012).

Chemical Shifts and Spectroscopic Data

  • NMR Chemical Shifts : Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate contributes to the body of knowledge on NMR chemical shifts in pyrazole derivatives, which is crucial for understanding and predicting the behavior of similar compounds in various chemical reactions (Cabildo et al., 1984).

Catalyst Development

  • Catalysis in Polymerization : The compound is used in zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating its utility in green chemistry and materials science applications (Matiwane et al., 2020).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific physical and chemical properties. For example, some tert-butyl compounds are flammable and may cause skin burns and eye damage .

Future Directions

The future directions for the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. For example, there is ongoing research into the use of similar compounds in the synthesis of biologically active natural products .

properties

IUPAC Name

ethyl 1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-11-12(7-8)10(2,3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYBTTCDGUWPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617944
Record name Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

CAS RN

139308-53-5
Record name Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Žerovnik, U Grošelj, D Kralj, Č Malavašič… - …, 2010 - thieme-connect.com
Three synthetic methods for the preparation of 1, 5-disubstituted 1, 5, 6, 7-tetrahydro-4H-pyrazolo [4, 3-c] pyridin-4-ones as heterocyclic histamine analogues were developed. The first …
Number of citations: 9 www.thieme-connect.com
D Kralj, M Friedrich, U Grošelj, S Kiraly-Potpara… - Tetrahedron, 2009 - Elsevier
A seven-step synthesis of 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides 20 as the pyrazole analogues of histamine was developed. The synthesis starts with a three-…
Number of citations: 24 www.sciencedirect.com

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